Product packaging for 2-(4-phenoxyphenyl)piperazine(Cat. No.:CAS No. 1368901-72-7)

2-(4-phenoxyphenyl)piperazine

Cat. No.: B6159759
CAS No.: 1368901-72-7
M. Wt: 254.3
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Description

2-(4-Phenoxyphenyl)piperazine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a piperazine ring linked to a biaryl system consisting of a phenoxyphenyl group. This structure is a key scaffold in the development of pharmacologically active molecules. Piperazine derivatives are extensively studied and have been shown to possess a range of biological activities. For instance, certain derivatives have been patented for their potential as antitumor agents due to their ability to interfere with cell proliferation . The piperazine core is a common motif in compounds that interact with the central nervous system, and structural analogs, such as 1-phenylpiperazine, are known to act as monoamine releasing agents, affecting neurotransmitters like norepinephrine and serotonin . Researchers value this compound as a versatile building block for designing and synthesizing new molecules. It can be used to explore structure-activity relationships, develop receptor probes, or create novel compounds for biological screening. The phenoxyphenyl moiety, similar to structures found in other researched compounds , may contribute to these interactions by influencing the molecule's binding affinity and selectivity. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. While specific toxicological data for this compound may not be fully established, related piperazine compounds can exhibit toxicity and require careful handling .

Properties

CAS No.

1368901-72-7

Molecular Formula

C16H18N2O

Molecular Weight

254.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 4 Phenoxyphenyl Piperazine and Its Analogues

Strategies for the Construction of the Piperazine (B1678402) Core

The formation of the central piperazine ring is a critical step in the synthesis of 2-(4-phenoxyphenyl)piperazine and its analogues. Various methodologies have been developed to achieve this, each with its own advantages and substrate scope. These strategies primarily include cyclization reactions, amination reactions, and phosphonate-based approaches.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including piperazines. rsc.orgresearchgate.net These methods typically involve the formation of the six-membered ring from linear precursors containing the necessary nitrogen and carbon atoms.

One common strategy is the intramolecular cyclization of appropriately substituted diamine precursors. mdpi.com For instance, derivatives of diethanolamine (B148213) can be cyclized to form the piperazine ring. This approach is valuable for producing C-unsubstituted piperazine derivatives. mdpi.com Another powerful method involves the gold-catalyzed cyclization of alkynylamines, which provides a convenient and efficient route to piperazine derivatives in moderate to good yields. rsc.org This reaction proceeds smoothly, often with low catalyst loading. rsc.org

The Dieckmann cyclization , a base-catalyzed intramolecular condensation of a diester to form a β-keto ester, has been adapted for the synthesis of piperazine-2,5-diones, which can serve as precursors to piperazines. thieme-connect.com This method is particularly useful for creating substituted piperazine rings. thieme-connect.com

Reductive cyclization of dioximes represents another innovative approach. This method allows for the construction of the piperazine ring from a primary amino group, offering an alternative to traditional cyclization of linear diamines. mdpi.com

Cyclization MethodDescriptionKey Features
Intramolecular Cyclization of Diamine Precursors Formation of the piperazine ring from open-chain molecules containing two amine functionalities.A common and versatile method.
Gold-Catalyzed Cyclization Cyclization of alkynylamines or alkynylalcohols catalyzed by a gold complex. rsc.orgEfficient, proceeds under mild conditions with low catalyst loading. rsc.org
Dieckmann Cyclization Base-catalyzed intramolecular condensation of diesters to form piperazine-2,5-diones. thieme-connect.comAllows for the synthesis of substituted piperazine cores. thieme-connect.com
Reductive Cyclization of Dioximes Formation of the piperazine ring from a primary amine via a dioxime intermediate. mdpi.comOffers an alternative pathway to C-substituted piperazines. mdpi.com

Amination Reactions

Amination reactions are fundamental to the synthesis of arylpiperazines. nih.gov These reactions involve the formation of a carbon-nitrogen bond between an aryl group and the piperazine nitrogen. Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, is a widely used and efficient method for this purpose. nih.govmdpi.com This reaction allows for the coupling of an aryl halide or triflate with piperazine or a protected piperazine derivative. mdpi.com Careful optimization of the base and solvent system is crucial for the success of these catalytic aminations. nih.gov For example, a Pd/BINAP catalyst in a toluene-DBU solvent system has been shown to be effective for the amination of some aryl bromides with unprotected piperazine. nih.gov

Reductive amination is another key technique, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form the C-N bond. thieme-connect.com This method can be used to directly synthesize benzylpiperazines from the corresponding benzaldehyde (B42025) and piperazine, often in a protecting-group-free manner. thieme-connect.com

Amination MethodDescriptionCatalyst/Reagents
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide/triflate with piperazine. nih.govmdpi.comPalladium catalyst (e.g., Pd/BINAP), base (e.g., DBU, Cs2CO3). nih.gov
Reductive Amination Reaction of a carbonyl compound with an amine in the presence of a reducing agent. thieme-connect.comReducing agents (e.g., NaBH(OAc)3, H2/Pd/C). thieme-connect.com
Catalytic Amination Synthesis of piperazine from raw materials like ethylene (B1197577) glycol via amination. researchgate.netNi-Cu bimetal composite on mordenite (B1173385) zeolite support. researchgate.net

Phosphonate-Based Approaches (e.g., Kabachnik-Fields Reaction)

The Kabachnik-Fields reaction is a three-component reaction that provides a versatile method for synthesizing α-aminophosphonates. farmaciajournal.comwikipedia.org This one-pot reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a hydrophosphoryl compound (like dialkyl phosphite). farmaciajournal.comwikipedia.org While not a direct method for piperazine ring formation, it is a powerful tool for creating substituted piperazine derivatives. farmaciajournal.comresearchgate.net For instance, by using a pre-formed piperazine as the amine component, a phosphonate (B1237965) group can be introduced onto a substituent attached to the piperazine nitrogen. farmaciajournal.com The reaction typically proceeds through the formation of an imine intermediate, followed by the addition of the phosphonate. wikipedia.org

Introduction of the Phenoxyphenyl Substituent

The introduction of the phenoxyphenyl group onto the piperazine scaffold is a crucial step in the synthesis of the target molecule. This is typically achieved through coupling or condensation reactions.

Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki coupling reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.org In the context of this compound synthesis, it can be employed to introduce the phenoxyphenyl group. griffith.edu.augoogle.com This reaction typically involves the coupling of an organoboron species, such as a boronic acid or ester, with a halide or triflate. wikipedia.orgorganic-chemistry.org For example, 4-phenoxyphenylboronic acid can be coupled with a piperazine derivative bearing a suitable leaving group (e.g., a bromine or iodine atom) on the desired position of a connected aryl ring. google.comnih.gov The reaction requires a palladium catalyst and a base to proceed. wikipedia.org

Coupling ReactionDescriptionKey Components
Suzuki Coupling Palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. wikipedia.orgPalladium catalyst, base, organoboron species (e.g., 4-phenoxyphenylboronic acid), and an organohalide. wikipedia.orgorganic-chemistry.org

Condensation Methodologies

Condensation reactions provide an alternative route for attaching the phenoxyphenyl moiety. For instance, a Knoevenagel condensation can be utilized, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. researchgate.netnih.gov In a multi-step synthesis, a phenoxyphenyl-substituted aldehyde could be condensed with a suitable partner to build a larger framework which is then converted to the final piperazine-containing product.

Another approach involves the nucleophilic substitution reaction where a phenoxide anion reacts with an activated aryl halide. For example, the synthesis of 4-bromophenoxybenzene can be achieved through the reaction of a phenoxy compound with a brominating agent. google.com This brominated intermediate can then be coupled with the piperazine moiety.

Furthermore, the synthesis of pyrimidine-incorporated piperazine derivatives has been reported where a substituted pyrimidine (B1678525) is synthesized and then coupled with a piperazine. nih.govresearchgate.net This general strategy can be adapted for the synthesis of this compound analogues where the phenoxyphenyl group is part of a larger heterocyclic system attached to the piperazine.

Derivatization at Nitrogen Atoms of the Piperazine Ring

The nitrogen atoms of the piperazine ring are key sites for chemical modification, allowing for the introduction of various substituents that can significantly influence the compound's properties.

Alkylation and acylation reactions are fundamental methods for derivatizing the piperazine nitrogen. These reactions introduce alkyl or acyl groups, which can alter the molecule's lipophilicity, steric bulk, and electronic properties.

Alkylation: This process involves the reaction of a piperazine derivative with an alkyl halide or a substituted benzyl (B1604629) halide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). nih.gov For instance, the alkylation of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine with various alkyl halides leads to the corresponding 4-alkyl-1-phenylpiperazine derivatives. nih.gov The choice of the alkylating agent is critical, as the nature of the alkyl group (e.g., chain length, branching, presence of functional groups) can impact the biological activity of the final compound. Studies have shown that while a simple methyl or ethyl group can be introduced, bulkier groups like benzyl can also be successfully added. nih.gov

Acylation: Acylation introduces an acyl group (R-C=O) onto the piperazine nitrogen, typically by reacting the piperazine with an acyl chloride or an acid anhydride. byjus.comambeed.com This reaction is often carried out in the presence of a base like triethylamine. nih.gov For example, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine can be acylated with various acid halides to produce 4-acyl-1-phenylpiperazine derivatives. nih.gov This strategy is widely used to synthesize a variety of amides with diverse functionalities. nih.govambeed.com

The general principles of Friedel-Crafts alkylation and acylation, which involve the reaction of an aromatic ring with an alkyl or acyl halide in the presence of a Lewis acid catalyst, provide a foundational understanding of the electrophilic substitution mechanisms that can be adapted for these piperazine derivatizations. byjus.complymouth.ac.uk

Table 1: Examples of Alkylation and Acylation Reactions on Piperazine Derivatives

Starting Material Reagent Reaction Type Product Reference
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine Alkyl halide, K₂CO₃, DMF Alkylation 4-Alkyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine nih.gov
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine Substituted benzyl halide, K₂CO₃, DMF Alkylation Substituted 4-benzyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine nih.gov
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine Acid halide, triethylamine Acylation 4-Acyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine nih.gov
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine Sulfonyl halide, triethylamine Sulfonamidation 4-Substituted sulfonyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine nih.gov

The introduction of heterocyclic rings onto the piperazine moiety is a common strategy to generate novel chemical entities. This approach often involves the reaction of a piperazine derivative with a halogenated heterocycle.

Pyrimidine Derivatives: The synthesis of pyrimidine-containing piperazine derivatives can be achieved by refluxing a substituted 2-(methylsulfanyl)pyrimidine with an N-substituted piperazine in ethanol, sometimes with a catalytic amount of potassium hydroxide. researchgate.netijpsonline.com For example, 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines have been synthesized using this method. researchgate.netijpsonline.com Another route involves the reaction of 2,4-dichloropyrimidine (B19661) derivatives with 1-Boc-piperazine, followed by deprotection and subsequent reaction with other building blocks. acs.org

Pyrazole (B372694) and Phthalazine (B143731) Derivatives: While direct examples for pyrazole and phthalazine incorporation specifically with this compound were not found in the provided search results, the general principles of N-arylation and coupling reactions are applicable. The synthesis of pyrazole-containing piperazines can be achieved through reactions like the Buchwald-Hartwig amination, where a piperazine is coupled with a halogenated pyrazole in the presence of a palladium catalyst. Similarly, phthalazine moieties can be introduced by reacting a piperazine with a halophthalazine. The synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazole[3,4-d]pyrimidine, an intermediate for the drug ibrutinib, involves the construction of the pyrazole ring followed by the pyrimidine ring, and subsequent attachment of a piperidinyl moiety, which shares synthetic principles with piperazine derivatization. google.com

Other Heterocycles: The piperazine ring can be linked to a variety of other heterocyclic systems. For example, 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives have been synthesized by reacting a chlorinated quinazolinone with 1-Boc-piperazine, followed by deprotection. acs.org Thiazole-containing piperazine derivatives have also been prepared through multi-step sequences. nih.govevitachem.com

Table 2: Synthesis of Piperazine Derivatives with Heterocyclic Moieties

Piperazine Reactant Heterocyclic Reactant Reaction Conditions Product Type Reference
N-Phenylpiperazine 4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine Reflux in ethanol, catalytic KOH 4-Substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine researchgate.netijpsonline.com
1-Boc-piperazine 2,4-Dichloropyrimidine derivative DIPEA, refluxing EtOH, then HCl/1,4-dioxane 2-(Piperazin-1-yl)pyrimidine intermediate acs.org
1-Boc-piperazine Chlorinated quinazolin-4(3H)-one DIPEA, refluxing EtOH, then HCl/1,4-dioxane 2-(Piperazin-1-yl)quinazolin-4(3H)-one intermediate acs.org
Piperazine Substituted benzenesulfonyl chloride, then bergenin (B1666849) and formaldehyde DIPEA, then Mannich reaction Bergenin derivatives with arylsulfonylpiperazines nih.gov

Modification of the Phenoxyphenyl Group

Modifications to the phenoxyphenyl group of this compound are less commonly reported in the context of direct derivatization of the parent molecule. Instead, these modifications are typically introduced by starting with an already substituted 4-phenoxybenzoic acid or a related precursor. For instance, in the synthesis of ibrutinib, the starting material is 4-phenoxybenzoic acid, which is then converted through several steps into 4-amino-3-(4-phenoxyphenyl)-1H-pyrazole[3,4-d]pyrimidine. google.com This suggests that variations in the phenoxyphenyl moiety are achieved by using different substituted phenols or benzoic acids in the initial steps of the synthesis.

The synthesis of phenylpiperazine derivatives with substituents on the phenyl ring has been explored. For example, starting with substituted anilines, a series of 1-[5-substituted sulfanyl-2-fluoro-4-methylphenyl]piperazine derivatives were synthesized. nih.gov This multi-step process involved sulfonylation, reduction, alkylation, and cyclization to form the phenylpiperazine core. nih.gov

Stereoselective Synthesis Approaches for Enantiomeric Forms

The stereoselective synthesis of chiral piperazine derivatives is a critical area of research, as the enantiomeric forms of a compound can exhibit different biological activities.

Another strategy is the use of chiral auxiliaries or catalysts to control the stereochemistry during the reaction. While specific examples for this compound were not detailed in the search results, the principles of stereoselective synthesis of related heterocyclic systems are relevant. For instance, the Prins and carbonyl ene cyclizations have been used for the stereoselective synthesis of 2,4,5-trisubstituted piperidines, where the choice of catalyst (e.g., HCl or MeAlCl₂) dictates the diastereoselectivity of the cyclization. rsc.orgnih.gov

The synthesis of a hydroxylated perhydroquinoxaline, a related nitrogen-containing heterocycle, was accomplished in ten steps starting from diethyl 3-hydroxyglutarate, with a key diastereoselective step to establish the stereochemistry of the cyclohexane (B81311) ring. mdpi.com Such multi-step synthetic sequences starting from chiral building blocks are a common approach to access enantiomerically pure complex molecules. clockss.orgmdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for improving the efficiency and yield of synthetic processes. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst.

For the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, a related piperazine derivative, optimization of the reaction conditions was performed. mdpi.com The study found that using specific molar ratios of reactants and a defined temperature and reaction time was crucial for achieving high yields. For example, the formation of compound 2a was optimized by adjusting the amounts of disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC), trimethylsilyl (B98337) cyanide, and Cs₂CO₃, and by running the reaction at 100 °C for 3 hours. mdpi.com

In the synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and their phenylpiperazine analogues, the reaction was refluxed for 12 hours in the presence of a catalytic amount of potassium hydroxide. researchgate.netijpsonline.com Similarly, the synthesis of 2-(piperazine-1-carbonyl)quinazolin-4(3H)-one hydrochloride involved heating the reaction mixture to 85 °C and refluxing for 4 hours. acs.org

The optimization of Friedel-Crafts reactions often involves careful selection of the Lewis acid catalyst and control of the reaction temperature to minimize side reactions like polyalkylation or rearrangement. plymouth.ac.uk The choice of solvent can also significantly impact the reaction outcome. google.com

Table 3: Optimization of a Reaction for a Piperazine Derivative

Entry Reactant Ratios (Disulfide:CAABC:TMSCN:Cs₂CO₃) Temperature (°C) Time (h) Yield (%) Reference
1 1:2:2.2:6 100 3 88 (for 2e) mdpi.com
13 1:2:2.2:6 100 2 Lower than optimal mdpi.com
14 1:2:2.2:6 100 4 No advantage over 3h mdpi.com

Esteemed Researcher,

Following a comprehensive and diligent search of scientific literature and chemical databases, we must report that detailed analytical characterization data for the specific chemical compound This compound is not available in published research. Our extensive investigation across multiple sources did not yield specific experimental findings for the spectroscopic and chromatographic analyses as outlined in your request.

The user-provided outline requires thorough, informative, and scientifically accurate content, including data tables for various analytical techniques. However, without primary research data from peer-reviewed articles, patents, or comprehensive chemical databases focusing explicitly on this compound, it is not possible to generate an article that meets the required standards of scientific accuracy and detail.

Information is readily available for the general class of phenylpiperazines and for piperazine itself, but your strict instruction to focus solely on this compound and not introduce information outside this explicit scope prevents the use of analogous data from related compounds.

We are committed to providing accurate and non-hallucinatory information based on verifiable sources. In this instance, the foundational data required to construct the requested article does not appear to be in the public domain. Should you have access to any proprietary or unpublished data for this specific compound, we would be able to proceed with generating the article according to your structured outline.

Analytical Characterization Techniques in Research

Chromatographic Methods for Purity Assessment and Separation

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique in organic chemistry for its simplicity, speed, and efficiency in monitoring reaction progress, identifying compounds, and assessing purity. analyticaltoxicology.com In the context of synthesizing and studying 2-(4-phenoxyphenyl)piperazine and related arylpiperazine derivatives, TLC serves as an indispensable tool. nih.gov

The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or mixture of solvents). analyticaltoxicology.com For arylpiperazines, silica gel 60 F254 plates are commonly used as the stationary phase. nih.gov

The choice of the mobile phase is crucial for achieving effective separation. A variety of solvent systems can be employed, with the polarity of the system being adjusted to optimize the resolution of the compounds. The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm), especially for compounds that contain UV-active chromophores like the phenyl and phenoxy groups in this compound. unodc.org Additionally, various chemical staining reagents can be used for visualization, such as Dragendorff reagent, which is known to give colored spots with nitrogen-containing compounds like piperazines. unodc.org

While specific Rf values are highly dependent on the exact TLC conditions (plate type, layer thickness, mobile phase composition, temperature), a representative system for the analysis of arylpiperazines is provided in the table below. The data is illustrative of typical conditions used for compounds of this class.

Table 1: Illustrative Thin-Layer Chromatography (TLC) Parameters for Arylpiperazine Analysis

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of a polar organic solvent (e.g., ethyl acetate) and a non-polar organic solvent (e.g., hexane). The ratio is optimized to achieve an Rf value ideally between 0.3 and 0.7. For example, a 7:3 mixture of petroleum ether and ethyl acetate (B1210297) might be used. researchgate.net
Visualization UV light (254 nm) or chemical staining (e.g., Dragendorff reagent). unodc.org
Illustrative Rf ~0.4 (This value is hypothetical and can vary significantly with the specific mobile phase used).

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. nih.govnih.gov It provides the percentage composition of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which can then be compared against the theoretically calculated values based on the compound's molecular formula. The molecular formula for this compound is C₁₆H₁₈N₂O.

The process involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From these quantities, the percentage of each element in the original sample is determined.

A close correlation between the experimentally found values and the calculated theoretical values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the synthesized compound. researchgate.netnih.gov This analytical method is often one of the final checks to confirm the identity of a newly synthesized molecule like this compound.

Table 2: Elemental Analysis Data for this compound (C₁₆H₁₈N₂O)

ElementTheoretical Percentage (%)Found Percentage (%) (Illustrative)
Carbon (C)75.5675.60
Hydrogen (H)7.137.15
Nitrogen (N)11.0110.98

Enzyme Inhibition Studies

The capacity of this compound and its analogues to inhibit specific enzymes is a key area of pharmacological research.

Poly(ADP-ribose) polymerase (PARP-1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the repair of single-strand DNA breaks. Its inhibition is a therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like homologous recombination. nih.govfrontiersin.orgonclive.com A review of the scientific literature did not yield studies specifically investigating the inhibitory activity of this compound against PARP-1. Research on PARP inhibitors has identified several potent compounds, such as olaparib, rucaparib, niraparib, and talazoparib, which are approved for clinical use. onclive.com The development of next-generation PARP inhibitors aims for increased selectivity for PARP-1 over PARP-2 to potentially improve safety profiles. youtube.com However, no data currently links the this compound structure to this class of enzyme inhibitors.

Endocannabinoid Hydrolase Inhibition (e.g., Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH))

The primary enzymes responsible for the degradation of endocannabinoids are Monoacylglycerol Lipase (MAGL), which metabolizes 2-arachidonoylglycerol (B1664049) (2-AG), and Fatty Acid Amide Hydrolase (FAAH), which degrades anandamide (B1667382). dovepress.commdpi.com Inhibiting these enzymes increases the levels of endogenous cannabinoids, offering therapeutic potential for various neurological and inflammatory conditions without the adverse effects of direct cannabinoid receptor agonists. dovepress.comnih.gov

While direct studies on this compound are not available, research on structurally related compounds suggests potential interactions with these enzymes.

Monoacylglycerol Lipase (MAGL): A high-throughput screening study identified 1-(4-phenoxyphenyl)-2-pyrrolidone as a weak inhibitor of MAGL. nih.gov Although not a piperazine (B1678402) derivative, this compound shares the 4-phenoxyphenyl moiety, indicating that this structural component can be incorporated into MAGL inhibitors. MAGL is considered a promising therapeutic target for conditions involving the endocannabinoid system. google.com

Fatty Acid Amide Hydrolase (FAAH): A class of potent and irreversible FAAH inhibitors based on a piperidine/piperazine urea scaffold has been developed. nih.govnih.gov These compounds, such as PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide ), act by covalently modifying the catalytic serine (Ser241) of the enzyme. nih.govnih.gov Computational analyses suggest that the piperidine/piperazine ring helps to induce a distortion in the amide bond of the inhibitor within the FAAH active site, facilitating its hydrolysis and covalent modification of the enzyme. nih.gov This indicates that the piperazine scaffold is a viable component for designing FAAH inhibitors. nih.gov

Adenosine (B11128) Kinase Inhibition (for related compounds)

Adenosine kinase is a key enzyme that regulates the concentration of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP). medchemexpress.com Inhibition of adenosine kinase leads to an increase in local adenosine levels, which can then activate adenosine receptors, producing analgesic, anti-inflammatory, and anticonvulsant effects. medchemexpress.com

Direct studies on this compound are absent, but research on a closely related compound has identified adenosine kinase as a putative target. A chemical proteomics approach revealed that 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine targets the adenosine kinase of T. b. rhodesiense. nih.gov The study also synthesized and presented 1-[5-(4-phenoxyphenyl-2H-pyrazol-3-yl]piperazine as a related analogue. nih.gov The investigation showed that the morpholine-containing compound acts as an activator of the enzyme, leading to a toxic hyperactivation state in the parasite. Specifically, in the presence of the compound, the substrate inhibition constant (Ki) for adenosine increased more than tenfold, suggesting a complex regulatory interaction. nih.gov This finding highlights that the 4-phenoxyphenyl scaffold, when combined with a heterocyclic amine like piperazine or morpholine, can interact with adenosine kinase.

Compound/InhibitorTarget EnzymeReported IC50/Ki
ABT-702Adenosine Kinase1.7 nM (IC50)
5-IodotubercidinAdenosine Kinase26 nM (IC50)
GP3269Adenosine Kinase11 nM (IC50)
A-286501Adenosine Kinase0.47 nM (IC50)

Receptor Binding and Modulation Assays

The interaction of this compound with neurotransmitter receptors is a crucial aspect of its pharmacological profile.

Serotonin (B10506) (5-HT1A) Receptor Affinity

The serotonin 1A (5-HT1A) receptor is a G-protein coupled receptor widely distributed in the central nervous system and implicated in the modulation of mood and anxiety. semanticscholar.org The arylpiperazine scaffold is a well-established and privileged structure in the development of high-affinity ligands for the 5-HT1A receptor. semanticscholar.orgmdpi.com Many clinically used drugs, including the anxiolytic buspirone and the antipsychotic aripiprazole, feature this chemical moiety. semanticscholar.org

Structure-activity relationship (SAR) studies have consistently demonstrated that compounds containing a 1-arylpiperazine group exhibit significant affinity for the 5-HT1A receptor. semanticscholar.orgnih.govnih.gov For instance, derivatives of 1-(2-methoxyphenyl)piperazine (B120316) linked to bulky lipophilic groups have been shown to be highly selective ligands for the 5-HT1A receptor, with binding constants (Ki) in the low nanomolar range. semanticscholar.org The affinity is influenced by the nature of the substituent on the phenyl ring and the length and composition of the alkyl chain at the N-4 position of the piperazine ring. nih.govnih.gov Docking studies with the crystallized 5-HT1A receptor show a key interaction between a tertiary amine of the piperazine ring and an aspartate residue (Asp116) in the receptor's binding site. semanticscholar.org

Given the extensive evidence for the high 5-HT1A affinity of the arylpiperazine pharmacophore, it is highly probable that this compound also binds with high affinity to this receptor.

Compound5-HT1A Receptor Affinity (Ki)
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate1.2 nM
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate21.3 nM
1-phenylpiperazine with a three-membered alkyl chain bearing a 5-methoxytetralin-1-yl ring0.50 nM (IC50)
DF-3007.7 nM
DF-4005.8 nM

α1-Adrenergic Receptor Affinity

Research into the α1-adrenergic receptor affinity of piperazine derivatives has identified several compounds with significant binding potential. While specific data for this compound is not extensively documented in the cited literature, studies on structurally similar 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives provide valuable insights into the class.

A series of these compounds were evaluated for their affinity towards α1-adrenoceptors using radioligand binding assays on rat cerebral cortex with [3H]prazosin. The results demonstrated that these compounds can displace the radioligand in the low nanomolar range. For instance, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride exhibited a high affinity with a Kᵢ value of 2.1 nM nih.gov. Another analogue, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, also showed potent binding with a Kᵢ of 2.4 nM nih.gov. The affinity of these compounds underscores the importance of the substituted phenoxyalkyl and methoxyphenylpiperazine moieties in achieving high affinity for the α1-adrenoceptor nih.gov. Arylpiperazines, as a class, are among the most studied molecules for their affinity at α1-adrenoceptors researchgate.net.

Table 1: α1-Adrenergic Receptor Affinity of Selected 1-(Substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine Derivatives
CompoundKᵢ (nM) for α1-Adrenoceptor
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride2.1 nih.gov
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride2.4 nih.gov
1-[2-(2,6-dimethylphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine hydrochloride13.1 nih.gov

Serotonin and Noradrenaline Reuptake Inhibition

The piperazine scaffold is a key feature in many compounds designed to inhibit the reuptake of serotonin (SERT) and norepinephrine (B1679862) (NET). While direct inhibitory data for this compound on both transporters is limited in the provided search results, research on related compounds highlights the potential of this chemical family.

A study of three new 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines demonstrated their ability to bind to the serotonin reuptake transporter (SERT) nih.gov. These compounds, which share a phenoxy-phenyl-piperazine-like core structure, exhibited micromolar affinity for SERT. The IC₅₀ values, representing the concentration required to inhibit 50% of radioligand binding, were determined to be 1.45 µM, 3.27 µM, and 9.56 µM for the tested compounds, indicating moderate potency nih.gov. The affinity for the norepinephrine transporter (NET) is a crucial aspect for dual reuptake inhibitors, and various studies focus on developing compounds with high affinity for both SERT and NET mdpi.comrti.orgresearchgate.net.

Table 2: Serotonin Transporter (SERT) Affinity for 2-(4-fluorophenoxy)-2-phenyl-ethyl Piperazine Derivatives
CompoundIC₅₀ (µM) for SERT
1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl1.45 nih.gov
1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine HCl3.27 nih.gov
1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine HCl9.56 nih.gov

Antimicrobial Activity Research

The piperazine ring is a common motif in the development of new antimicrobial agents due to its versatile chemical properties that allow for extensive modifications bioengineer.org. Numerous studies have documented the efficacy of piperazine derivatives against a variety of bacterial and fungal pathogens bioengineer.orgnih.govresearchgate.net.

Antibacterial Efficacy Studies

Derivatives of piperazine have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria nih.govacgpubs.orgresearchgate.net. In one study, a series of novel piperazine derivatives were screened against several bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli nih.govacgpubs.orgresearchgate.net. While many synthesized compounds showed significant activity against bacterial strains, specific data for this compound was not detailed nih.gov. Another study focused on 1-(4-nitrophenyl)piperazine derivatives and determined their inhibitory activity against Mycobacterium kansasii and Mycobacterium marinum, with the most active compounds showing Minimum Inhibitory Concentrations (MIC) of 15.0 µM nih.govresearchgate.net.

Table 3: Antibacterial Activity of Selected 1-(4-nitrophenyl)piperazine Derivatives
CompoundBacterial StrainMIC (µM)
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.0 nih.govresearchgate.net
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. marinum15.0 nih.gov
1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.4 nih.govresearchgate.net

Antifungal Efficacy Studies

The antifungal potential of piperazine derivatives has also been a subject of investigation manipal.edu. Studies have screened substituted piperazine derivatives against various fungi, including Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Candida albicans nih.govacgpubs.orgresearchgate.net. While many of the synthesized compounds in these studies demonstrated significant antimicrobial properties, they were generally found to be less active against the tested fungal strains nih.govacgpubs.orgresearchgate.net. In a study of 1-(4-nitrophenyl)piperazine derivatives, one compound showed notable activity against Fusarium avenaceum with a MIC value of 14.2 µM nih.govresearchgate.net.

Table 4: Antifungal Activity of a Selected 1-(4-nitrophenyl)piperazine Derivative
CompoundFungal StrainMIC (µM)
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideF. avenaceum14.2 nih.govresearchgate.net

Antiparasitic Efficacy Studies

The development of novel treatments for parasitic infections like Chagas disease, caused by Trypanosoma cruzi, is a critical area of research nih.gov. The piperazine scaffold has been explored for its potential in generating new antiparasitic agents.

Activity against Trypanosoma Strains

Research has been conducted on various piperazine derivatives to assess their efficacy against Trypanosoma species. A study on piperazine-linked bisbenzamidines investigated their in vitro trypanocidal activity against Trypanosoma brucei brucei and the drug-resistant Trypanosoma brucei rhodesiense nih.gov. The most potent compounds in this series exhibited IC₅₀ values in the low nanomolar range, between 1.7 and 4.6 nM, demonstrating strong activity against both strains nih.gov. Another line of research identified a series of disubstituted piperazines with good potency against Trypanosoma cruzi nih.gov. These findings highlight the potential of the piperazine core in the design of novel trypanocidal agents.

Table 5: In Vitro Trypanocidal Activity of Piperazine-Linked Bisbenzamidines against T. brucei
Compound TypeParasite StrainIC₅₀ (nM)
Bisbenzamidines with linear pentyl group substitutionT. b. brucei & T. b. rhodesiense1.7 - 3.0 nih.gov
Bisbenzamidines with cyclic octyl group substitutionT. b. brucei & T. b. rhodesiense2.3 - 4.6 nih.gov

An article focusing solely on the pharmacological and anti-cancer activities of the chemical compound “this compound” cannot be generated at this time.

Extensive searches for specific research findings on this compound's activity against Leishmania donovani, Plasmodium falciparum, Pneumocystis, and Toxoplasma gondii, as well as its specific anti-proliferative and cytotoxic mechanisms in cancer, did not yield dedicated studies or data for "this compound."

While the search results contain information on various other piperazine derivatives and their biological activities, the strict requirement to focus exclusively on "this compound" prevents the inclusion of this broader, non-specific information. Key studies on anti-cancer piperazine compounds, for instance, refer to a molecule designated "C505," but its precise chemical identity as this compound could not be confirmed from the available information.

Therefore, due to the absence of specific data for this compound in the scientific literature accessible through the conducted searches, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline.

An extensive review of scientific literature reveals several key areas of pharmacological investigation into the compound this compound and its structural analogs. Research has primarily focused on its potential as a growth hormone secretagogue, its mechanisms as an analgesic, its role in enhancing intestinal permeation, and the elucidation of its cellular and molecular activities.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Correlation of Piperazine (B1678402) Ring Substitutions with Biological Activity

The two nitrogen atoms of the piperazine ring offer key points for chemical modification, and the nature of the substituents at these positions profoundly influences biological activity. The piperazine nucleus is often found in compounds with significant biological relevance. researchgate.net In many designs, one nitrogen atom is attached to the phenoxyphenyl group (or a related aryl group), while the other is available for substitution to fine-tune the molecule's properties.

For instance, in a series of quinazolin-4(3H)-one derivatives, the piperazine ring serves as a linker. acs.org The final compounds were prepared by reacting a piperazine intermediate with 2-bromo-N-(4-phenoxyphenyl)acetamide. acs.org The substituent attached to the second piperazine nitrogen is often an acyl, alkyl, or aryl group that can interact with specific pockets within the target protein. Studies on dopamine (B1211576) receptor ligands show that derivatization at this position can significantly alter affinity and selectivity. For example, amidation of a {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}amine scaffold yielded a series of high-affinity dopamine D3 receptor ligands. researchgate.net The introduction of a 4-phenoxyphenyl derivative in this series resulted in a compound with low nanomolar affinity for D3 receptors. researchgate.net

Similarly, in the development of purine (B94841) analogs as potential anticancer agents, various substituted phenyl sulfonyl groups were attached to the piperazine nitrogen, demonstrating that modifications at this site directly impact cytotoxic activity. nih.gov

Table 1: Effect of Piperazine N-Substituents on Dopamine Receptor Affinity

Compound N-Substituent Target Receptor Affinity (Ki) Selectivity (D3 vs D2)
74 4-Phenoxyphenyl hD3 1.6 nM -
75 1-Cyclohexylmethyl hD3 2.0 nM -
4v Naphthoyl hD3 1.6 nM 136-fold

Data sourced from a study on dopamine D3 receptor ligands, illustrating how different substituents on the piperazine nitrogen influence binding affinity and selectivity. researchgate.net

The introduction of a substituent at the C-2 position of the piperazine ring, as in 2-(4-phenoxyphenyl)piperazine, creates a chiral center. The stereochemistry of this center can have a significant impact on how the ligand interacts with its biological target. nih.gov Enzymes and receptors are themselves chiral, often leading to stereoselective interactions where one enantiomer of a drug fits much better into the binding site than the other. researchgate.net

A study comparing 1,4-disubstituted piperazines with their 1,2,4-trisubstituted (specifically, 2-methyl substituted) counterparts found that the presence of the third substituent could enhance affinity for certain receptors. nih.gov Molecular dynamics simulations suggested that this additional substituent on the piperazine ring could induce a stabilizing effect on the ligand-receptor complex. nih.gov This highlights that the three-dimensional shape of the piperazine ring and its substituents is a critical factor for optimal binding. While the (S)- and (R)-enantiomers of a 2-substituted piperazine will have identical chemical properties in an achiral environment, their pharmacological activity can differ dramatically due to the specific geometry of the target's binding site. researchgate.net

Impact of Phenoxyphenyl Moiety Modifications on Receptor Binding and Enzyme Inhibition

The phenoxyphenyl moiety is considered a "privileged" structural element in drug design, frequently appearing in potent bioactive molecules. nih.govmdpi.com Its primary role is often to engage in hydrophobic and π-stacking interactions within the binding pockets of receptors and enzymes.

Modifications to this moiety, such as the addition of substituents to either phenyl ring or the replacement of the ether oxygen, can significantly alter binding affinity and selectivity. For example:

π-π Interactions : The phenoxy moiety has been shown to be responsible for π-π interactions with tyrosine and phenylalanine residues in receptor binding sites. encyclopedia.pub

Hydrogen Bonding : The ether oxygen atom of the phenoxy group can act as a hydrogen bond acceptor, stabilizing the ligand-receptor complex. nih.govencyclopedia.pub

Substituent Effects : The addition of specific groups to the phenyl rings can enhance activity. A docking study on STAT3 inhibitors revealed that a phenoxyphenyl group formed crucial H-π interactions, and the most active compound in the series bore a 4-methoxyphenoxy moiety. mdpi.comencyclopedia.pub In other cases, a 4-chlorophenoxy group or a 4-trifluorophenoxy group led to the most active compounds for different targets, indicating that the optimal substituent is target-dependent. nih.govencyclopedia.pub The bulky nature of the phenoxyphenyl group can also be a key feature, fitting into large hydrophobic pockets of a target protein. u-strasbg.frresearchgate.net

Table 2: Influence of Phenoxyphenyl Substituents on Biological Activity

Target Most Active Moiety Type of Interaction Noted
RAGE Inhibitors 4-Trifluorophenoxy Improved binding strength
5-HT1A Agonists 4-Chlorophenoxy H-bond with ether oxygen
STAT3 Inhibitors 4-Methoxyphenoxy H–π interactions

This table summarizes findings from various studies showing how different substituents on the phenoxyphenyl group optimize activity against specific biological targets. nih.govencyclopedia.pub

Role of Bridging Linkers and Ancillary Substituents in Potency and Selectivity

The linker connecting the core piperazine and phenoxyphenyl fragments, as well as other ancillary (additional) substituents, plays a vital role in orienting the key pharmacophoric elements for optimal interaction with the target. The length, rigidity, and chemical nature of these linkers are critical variables in ligand design. researchgate.net

Research on dopamine transporter (DAT) ligands involved replacing the flexible piperazine ring of reference compounds with more rigid, bridged diazabicycloalkane structures. nih.gov This structural rigidity can lock the molecule into a more favorable conformation for binding, thereby increasing affinity and selectivity. For instance, replacing a standard piperazine with a 3,8-diaza[3.2.1]bicyclooctane structure yielded compounds with high affinity for DAT (IC50 = 8.0 and 8.2 nM) and high selectivity relative to the serotonin (B10506) transporter (SERT). nih.gov Conversely, other bridged structures, such as (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane, resulted in poor affinity, demonstrating that the specific geometry of the rigid linker is crucial. nih.gov

In a different context, the effect of the linker between a piperazine ring and a quinazolin-4(3H)-one scaffold was investigated for anti-Toxoplasma gondii activity. acs.org The study synthesized various derivatives to understand how changes in this linking element affected biological outcomes. acs.org The length of a spacer between a central piperazine core and a terminal phenyl ring has also been shown to be important for the activity of triple reuptake inhibitors. researchgate.net

Development of Pharmacophores for Target Recognition

A pharmacophore is an abstract model of the key steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. nih.gov For ligands based on the this compound scaffold, pharmacophore models are developed by analyzing a series of active compounds to identify common structural motifs essential for activity.

These models typically include features such as:

Aromatic Rings : Corresponding to the phenyl and phenoxy groups, which engage in hydrophobic and π-stacking interactions. pharmacophorejournal.comscirp.org

Hydrogen Bond Acceptors/Donors : The piperazine nitrogens and the phenoxy ether oxygen are common hydrogen bond acceptors. nih.govscirp.org

A Basic Nitrogen Atom : One of the piperazine nitrogens is often protonated at physiological pH, allowing it to form an ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartic acid) in the receptor. nih.gov

Pharmacophore models for dopamine D2 and D3 receptor ligands, for instance, were developed to understand the molecular properties important for selectivity. researchgate.net Similarly, a model for CDK2 inhibitors was generated that included one hydrogen bond acceptor and two aromatic ring features. scirp.org These validated pharmacophore models serve as powerful tools for virtual screening of chemical libraries to identify novel compounds with a high probability of being active at the desired target. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. chem-space.comsemanticscholar.org This technique is instrumental in elucidating the binding modes of 2-(4-phenoxyphenyl)piperazine derivatives and rationalizing their structure-activity relationships (SAR).

Research findings from docking studies on related scaffolds consistently show that the phenoxyphenyl group typically occupies a hydrophobic pocket within the target protein's binding site. vulcanchem.com The piperazine (B1678402) ring, with its nitrogen atoms, often participates in crucial hydrogen bonding or electrostatic interactions. For instance, in studies involving phenyl-piperazine scaffolds as inhibitors of the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent RNA helicase, docking simulations predicted key interactions with residues such as Lys54, Gln60, Glu244, and Arg368 in the ATP-binding site. nih.gov Similarly, docking studies of piperazine derivatives against S. aureus Tyrosyl-tRNA synthetase have been used to identify binding sites and predict interactions. semanticscholar.org

The utility of molecular docking extends to screening compounds against specific protein targets to predict their potential efficacy. This allows researchers to prioritize which newly synthesized inhibitors are most likely to fit within the active site in a stable conformation. semanticscholar.org

Table 1: Examples of Molecular Docking Studies on Phenoxyphenyl Piperazine Derivatives

Target ProteinPDB IDKey Interactions ObservedReference
eukaryotic Initiation Factor 4A1 (eIF4A1)1FUU (Homology Model)Hydrogen bonds and contacts with Lys54, Gln60, Glu244, Arg368. nih.gov
S. aureus Tyrosyl-tRNA Synthetase (TyrRS)1JIJIdentification of binding sites and stable conformations for antibacterial compounds. semanticscholar.org
Carbonic Anhydrase IX (CAIX)Not SpecifiedBinding affinity of a reference inhibitor was calculated at -8.39 kcal/mol. mdpi.com

Pharmacophore Modeling for Active Site Characterization

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. scirp.org For the this compound class, these models distill the key structural elements required for binding to a target's active site.

A typical pharmacophore model for these derivatives includes features such as hydrophobic aromatic regions, corresponding to the phenyl and phenoxy rings, and hydrogen bond acceptors or donors, often associated with the piperazine nitrogens. Advanced models may also incorporate features like positive ionizable centers. acs.org The development of a pharmacophore model often begins with a set of known active inhibitors, from which the common critical features are extracted using software like Catalyst or Phase. acs.org The resulting model's validity is then tested for its ability to distinguish between active and inactive compounds, often quantified by metrics like the goodness-of-hit score (GH). core.ac.uk

Table 2: Common Pharmacophoric Features for Phenoxyphenyl Piperazine Analogues

Pharmacophoric FeatureCorresponding Chemical MoietyRole in Binding
Hydrophobic AromaticPhenoxyphenyl groupOccupies hydrophobic pockets in the receptor.
Hydrogen Bond Acceptor/DonorPiperazine nitrogen atomsForms hydrogen bonds with key receptor residues.
Positive Ionizable FeatureProtonated piperazine nitrogenEngages in electrostatic or ionic interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. arkat-usa.orgopenbioinformaticsjournal.com These models are crucial for predicting the activity of novel compounds and for understanding the physicochemical properties that drive potency.

For phenoxyphenyl and phenylpiperazine derivatives, QSAR studies have been conducted using various approaches, including the classical Hansch analysis and 3D-QSAR methods. arkat-usa.orgnih.gov The process involves creating a dataset of compounds with known activities, which is then divided into a training set to build the model and a test set to validate it. arkat-usa.org Key molecular descriptors, which are numerical representations of a molecule's properties, are calculated. For related structures, important descriptors have included:

Topological parameters like the Kier shape index (κ3), which describes molecular shape. arkat-usa.org

Electronic parameters such as Hammett constants (σ), which quantify the electron-donating or -withdrawing effects of substituents.

Hydrophobic parameters like LogP. nih.gov

The reliability of a QSAR model is assessed through statistical validation, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (q²), often obtained using the "leave-one-out" method. arkat-usa.org For example, a 3D-QSAR model for a series of PDE4B inhibitors yielded a high correlation coefficient (R²) of 0.918 and a cross-validation coefficient (Q²) of 0.852, indicating a robust and predictive model. nih.gov

Table 3: Principles of QSAR Modeling

ComponentDescriptionExample
DatasetA collection of compounds with measured biological activities.A series of phenylpiperazines with their IC₅₀ values against a target enzyme. nih.gov
DescriptorsNumerical values representing molecular properties.Topological (Kier shape), electronic (Hammett σ), steric, hydrophobic (LogP). arkat-usa.orgnih.gov
Statistical MethodAlgorithm used to correlate descriptors with activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS). openbioinformaticsjournal.comnih.gov
ValidationProcess to assess the model's predictive power.Internal (Leave-one-out cross-validation, q²) and external validation with a test set. arkat-usa.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov This technique complements the static picture from molecular docking by assessing the stability of the predicted binding pose and revealing the conformational changes in both the ligand and the protein upon binding. mdpi.comnih.gov

MD simulations of phenyl-piperazine scaffolds have been performed for time scales ranging from nanoseconds to microseconds. nih.govnih.gov These simulations are typically run under conditions that mimic the laboratory, such as the NPT (isothermal-isobaric) ensemble at 300 K, using force fields like OPLS3e to define the physics of atomic interactions. nih.govmdpi.com Key analyses performed on the simulation trajectory include the root-mean-square deviation (RMSD) of the protein backbone and ligand to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com These simulations can confirm that a docked ligand remains stably bound in the active site and maintain key interactions throughout the simulation. nih.gov

Table 4: Typical Parameters and Findings from MD Simulations

Parameter/AnalysisDescriptionTypical Values/Findings
Force FieldDefines the potential energy and forces between atoms.OPLS3e, AMBER. mdpi.com
Simulation TimeThe duration of the simulation.10 ns to several microseconds. nih.govmdpi.comnih.gov
EnsembleThe statistical mechanical ensemble representing the system's state.NPT (constant number of particles, pressure, and temperature). nih.gov
RMSD AnalysisMeasures the average deviation of protein or ligand atoms over time.Low and stable RMSD values indicate a stable protein-ligand complex. mdpi.com
Binding Free EnergyCalculates the strength of the ligand-protein interaction.Methods like MM/PBSA and MM/GBSA are used. mdpi.com

Virtual Screening for Novel Analogues

Virtual screening (VS) is a computational strategy used to search vast libraries of chemical compounds to identify new molecules with a high probability of binding to a specific biological target. chem-space.com This approach is significantly faster and more cost-effective than experimentally testing every compound in a large collection. chem-space.com

There are two primary strategies for virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses a known active ligand or a pharmacophore model as a template to find other molecules with similar properties. chem-space.combiointerfaceresearch.com

Structure-Based Virtual Screening (SBVS): This approach relies on the 3D structure of the target protein, using molecular docking to "screen" a library of compounds against the protein's binding site. chem-space.com

A common workflow involves a hierarchical approach where a large database, such as the Enamine or NCI collections, is first filtered using a validated pharmacophore model. scirp.orgbiointerfaceresearch.com The resulting hits, which are molecules that match the pharmacophore's features, are then subjected to molecular docking to predict their binding modes and rank them based on their docking scores. scirp.org This cascade efficiently narrows down millions of candidate compounds to a manageable number for synthesis and experimental testing. chem-space.comscirp.org

Table 5: Hierarchical Virtual Screening Workflow

StepTechniquePurpose
1. Library PreparationDatabase acquisition (e.g., ZINC, Enamine)Obtain a large, diverse set of chemical structures.
2. Ligand-Based FilteringPharmacophore screeningRapidly eliminate molecules lacking essential features for activity. scirp.org
3. Structure-Based FilteringMolecular Docking (e.g., AutoDock Vina, Glide)Predict binding poses and rank hits based on binding affinity scores. chem-space.comnih.gov
4. Post-ProcessingVisual inspection, interaction analysis, MD simulationRefine hit list and select the most promising candidates for synthesis. mdpi.com

Prediction of Potential Biological Targets

While many computational efforts focus on optimizing a ligand for a known target, another powerful application is the prediction of potential biological targets for a given compound. plos.org This is particularly relevant for scaffolds like this compound, which are known to be "privileged structures" that can interact with multiple targets. ontosight.ai

Network-based bioinformatics approaches are increasingly used for this purpose. plos.org These methods integrate multiple layers of biological data, including protein-protein interaction networks, gene expression data from diseased tissues, and chemical structure information. plos.org By analyzing these complex networks, researchers can generate hypotheses about which proteins a compound might interact with to produce a therapeutic effect. This can lead to the identification of entirely novel drug targets or suggest new uses for existing compounds (drug repositioning). plos.org For the phenoxyphenyl piperazine scaffold, computational predictions can help identify potential activities against targets such as G protein-coupled receptors (GPCRs), kinases, or transporters, guiding further experimental validation. ontosight.ai

Table 6: Potential Target Classes for the Phenoxyphenyl Piperazine Scaffold

Target ClassExampleRelevance
G Protein-Coupled Receptors (GPCRs)Serotonin (B10506) and Dopamine (B1211576) ReceptorsMany CNS-active drugs contain the piperazine moiety. nih.gov
KinaseseIF4A1, Tyrosyl-tRNA synthetaseImportant targets in oncology and infectious disease. semanticscholar.orgnih.gov
TransportersSerotonin Transporter (SERT)Key target for antidepressants. nih.gov
EnzymesCarbonic Anhydrase, Monoamine OxidaseDiverse therapeutic areas including oncology and neurology. mdpi.comnih.gov

Future Directions and Research Perspectives

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of piperazine-containing compounds has a rich history, yet the demand for structurally novel and complex derivatives of 2-(4-phenoxyphenyl)piperazine necessitates the development of more advanced and efficient synthetic strategies. Traditional methods for creating monosubstituted piperazines often involve multiple steps, including the use of protecting groups, which can be inefficient. mdpi.com

Future synthetic efforts will likely focus on several innovative approaches:

C-H Functionalization: A significant frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen bonds on the piperazine (B1678402) ring. nsf.govmdpi.com This approach avoids the need for pre-functionalized starting materials, allowing for more direct and atom-economical routes to novel analogs. nsf.gov Photoredox catalysis, in particular, has shown promise for the C-H arylation, vinylation, and alkylation of piperazines under mild conditions. nsf.govresearchgate.net

Programmable and Convergent Synthesis: Recent developments in organic photoredox catalysis are enabling "programmable" syntheses of highly diverse C-substituted piperazines. acs.orgnih.gov These methods allow for the systematic functionalization of the piperazine core without requiring unique synthetic sequences for each new derivative. acs.org Such strategies, including the Stannyl Amine Protocol (SnAP) and the CarboxyLic Amine Protocol (CLAP), offer convergent pathways to complex structures from simple aldehydes and diamines. mdpi.comtcichemicals.com

Flow Chemistry: Continuous flow processes are becoming increasingly important for the large-scale and safe synthesis of active pharmaceutical ingredients, including those containing a piperazine moiety. azolifesciences.commdpi.comresearchgate.net The ability to precisely control reaction parameters like temperature and residence time in a flow reactor can lead to higher yields, fewer byproducts, and improved scalability compared to traditional batch reactions. researchgate.net This is particularly advantageous for reactions that are difficult to control on a large scale. azolifesciences.com

Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient way to assemble complex molecules from simple starting materials in a single step. rsc.org Developing such reactions for the this compound scaffold would significantly streamline the synthesis of diverse chemical libraries for biological screening. researchgate.net

Combinatorial Synthesis: To explore the chemical space around the this compound core, combinatorial chemistry techniques are invaluable. nih.govnih.gov Both solution-phase and solid-phase synthesis methods can be employed to rapidly generate large libraries of analogs with variations at multiple positions, facilitating the identification of structure-activity relationships.

These advanced methodologies will be crucial for synthesizing the next generation of this compound derivatives, enabling a more thorough exploration of their therapeutic potential.

Exploration of Undiscovered Molecular Targets and Biological Pathways

While derivatives of this compound are known to interact with a range of targets, including serotonin (B10506) receptors and various kinases, it is highly probable that many of their biological interactions remain undiscovered. google.comnih.gov The broad spectrum of reported biological activities, from anticancer to central nervous system effects, suggests a complex polypharmacology that warrants deeper investigation. nih.gov

Future research in this area should focus on:

Chemical Proteomics: This powerful technique utilizes chemical probes, often derived from the compound of interest, to identify direct protein binding partners from complex biological samples like cell lysates. This approach can uncover novel, and sometimes unexpected, molecular targets.

High-Throughput Screening and Phenotypic Screening: Screening large libraries of this compound derivatives against diverse panels of cellular assays or in disease models can reveal novel biological activities. Phenotypic screening, in particular, does not require a priori knowledge of the molecular target and can identify compounds that modulate complex cellular processes.

Computational Target Prediction: In silico methods, such as inverse docking and pharmacophore modeling, can be used to screen the structures of this compound analogs against databases of known protein structures. This can generate hypotheses about potential molecular targets that can then be validated experimentally.

Pathway Analysis: Once novel targets are identified, it is crucial to understand the broader biological pathways that are affected. Techniques like transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with a this compound derivative, offering insights into its mechanism of action.

Uncovering new molecular targets and pathways will not only provide a more complete understanding of the pharmacology of this class of compounds but may also open up entirely new avenues for therapeutic intervention.

Integrated Approaches for Structure-Based Drug Design

Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. Integrating computational and experimental techniques will be key to developing next-generation this compound derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Key elements of an integrated SBDD approach include:

X-ray Crystallography and Cryo-EM: Obtaining high-resolution structures of this compound analogs bound to their protein targets provides invaluable information about the key molecular interactions driving binding affinity and selectivity. This structural information forms the foundation for rational drug design.

Computational Modeling: Molecular docking can be used to predict the binding poses of virtual libraries of this compound derivatives within a target's active site. More advanced techniques like molecular dynamics (MD) simulations can provide insights into the dynamic nature of the protein-ligand complex and can be used to estimate binding free energies.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is crucial for understanding how modifications to the this compound scaffold affect biological activity. acs.org This involves synthesizing and testing a series of analogs with specific structural changes and correlating these changes with their potency and selectivity. This iterative process of design, synthesis, and testing is central to lead optimization.

A successful example of SBDD is the design of hybrid molecules that combine the this compound moiety with other pharmacophores to create compounds with novel or enhanced activities. acs.org By integrating these powerful techniques, researchers can more efficiently navigate the chemical space and design superior drug candidates.

Application of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is used as a tool to study the function of a specific protein or biological pathway in cells or in vivo. Given their often well-defined mechanisms of action, potent and selective derivatives of this compound are well-suited for development as chemical probes.

The development and application of such probes would involve:

Characterization of Selectivity: A critical feature of a good chemical probe is high selectivity for its intended target over other related proteins. Comprehensive selectivity profiling against relevant protein families (e.g., the kinome for a kinase inhibitor) is essential.

Development of Tagged Analogs: To facilitate experiments like target engagement verification and proteomic studies, it is often necessary to synthesize analogs of the probe that incorporate a tag, such as a biotin (B1667282) or a fluorescent dye. Care must be taken to ensure that the tag does not significantly alter the compound's biological activity.

Elucidating Biological Function: Once validated, a chemical probe based on the this compound scaffold can be used to investigate the physiological and pathological roles of its target protein. For example, a probe could be used to study the consequences of inhibiting a specific kinase in a particular cancer cell line or to explore the role of a receptor in a neuronal circuit.

By developing and utilizing well-characterized chemical probes derived from this compound, the scientific community can gain a deeper understanding of fundamental biological processes and the molecular basis of disease.

Conceptual Expansion of Therapeutic Potential Based on Identified Mechanisms

A thorough understanding of the molecular mechanisms of action of this compound derivatives can lead to the conceptual expansion of their therapeutic potential into new disease areas. This involves connecting a known mechanism to the pathophysiology of other diseases.

For instance:

Repurposing Opportunities: If a this compound derivative is found to potently inhibit a particular kinase involved in cancer, and that same kinase is later implicated in an inflammatory or fibrotic disease, the compound could be evaluated for this new indication.

Modulation of New Pathways: The discovery that a this compound analog modulates a specific signaling pathway could prompt investigation into its effects on other cellular processes regulated by that same pathway. For example, a compound that affects a pathway involved in cell proliferation might also influence processes like cell migration or differentiation. nih.gov

Combination Therapies: Understanding the mechanism of action can inform the rational design of combination therapies. A this compound derivative could be combined with another drug that targets a parallel or downstream pathway to achieve synergistic effects or to overcome drug resistance. For example, a compound that induces apoptosis could be combined with one that inhibits cell cycle progression. nih.gov

The rich pharmacology of the this compound scaffold suggests that its therapeutic potential is far from exhausted. By leveraging advanced synthetic methods, exploring new biological targets, employing structure-based design, and developing chemical probes, researchers are poised to unlock the full potential of this versatile chemical entity for the treatment of a wide range of human diseases.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-phenoxyphenyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves multi-step functionalization of the piperazine core. For example, benzoic acid derivatives can undergo bromination, esterification, and coupling with phenoxyphenyl groups. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalyst use : Pd-based catalysts improve coupling reactions.
  • Temperature control : Stepwise heating (e.g., 60–80°C for bromination) minimizes side reactions.
    Structural confirmation requires IR, 1H^1 \text{H}-NMR, and GC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions and piperazine ring integrity.
  • GC-MS/HPLC : Quantify purity (>95%) and detect trace impurities.
  • Melting point analysis : Sharp melting ranges (e.g., 153–154°C for similar derivatives) indicate crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing (e.g., -Br) or donating (e.g., -OCH3_3) groups on the phenyl ring to assess binding affinity changes.
  • Biological assays : Test modified derivatives against target receptors (e.g., 5-HT7_7R) using radioligand displacement assays.
  • Data analysis : Correlate substituent electronic effects (Hammett constants) with activity trends. For example, 4-bromo derivatives showed 3-fold higher 5-HT7_7R affinity than methyl analogs .

Q. How can contradictory data in receptor binding assays be resolved?

  • Methodological Answer :

  • Assay standardization : Control buffer pH (7.4), temperature (25°C), and receptor density to minimize variability.
  • Competitive binding studies : Use reference ligands (e.g., ketanserin for 5-HT2_2R) to validate target specificity.
  • Metabolic stability checks : Evaluate compound degradation using liver microsomes; replace labile groups (e.g., piperazine with piperidine) if needed .

Q. What strategies improve metabolic stability without compromising pharmacological activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute metabolically vulnerable groups (e.g., replace -CH2_2 with -CF2_2) while retaining receptor interactions.
  • Prodrug design : Mask hydroxyl groups with acetyl moieties to enhance plasma stability.
  • In vitro screening : Use cytochrome P450 inhibition assays to identify stable derivatives. For instance, fluorinated analogs exhibited 50% longer half-lives in microsomal assays .

Data-Driven Methodologies

Q. How can Raman spectroscopy differentiate this compound from structural isomers?

  • Methodological Answer :

  • Parameter optimization : Use 20 mW laser power and 128–256 scans to enhance spectral resolution.
  • Peak identification : Key Raman shifts include:
  • Piperazine ring vibrations: 600–800 cm1^{-1}.
  • Phenoxy C-O-C stretching: 1,200–1,250 cm1^{-1}.
  • Multivariate analysis : Apply PCA-LDA to separate isomers based on peak intensity differences (99% variance explained for trifluoromethylphenyl derivatives) .

Q. What experimental approaches validate the cardiotropic or antidiabetic activity of piperazine derivatives?

  • Methodological Answer :

  • In vivo models : Administer derivatives to diabetic rats (e.g., STZ-induced) and monitor glucose tolerance.
  • Mechanistic studies : Measure insulin secretion in pancreatic β-cells via ELISA.
  • Safety profiling : Assess cardiovascular effects using Langendorff heart preparations. Compounds like PMS 847 improved glucose tolerance without hypoglycemia .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.